1-Methyl-4-nitro-1H-indazole-3-carbaldehyde
Description
1-Methyl-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 1-position, a nitro group at the 4-position, and an aldehyde moiety at the 3-position. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, distinguishing them from indoles (which have one nitrogen atom). The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the reactive aldehyde functionality, confers unique physicochemical and reactivity properties to this compound. Structural characterization of such molecules often employs X-ray crystallography, with refinement programs like SHELXL being widely utilized .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-4-nitroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-11-7-3-2-4-8(12(14)15)9(7)6(5-13)10-11/h2-5H,1H3 |
InChI Key |
CVGGHZXLUSGOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1-methylindazole followed by formylation. One common method includes the nitration of 1-methylindazole using nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-indazole-3-carboxylic acid.
Reduction: 1-Methyl-4-amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde with analogous indazole and indole derivatives, focusing on structural features, synthesis routes, and physicochemical properties.
Structural Analogues and Substitution Patterns
Key Compounds for Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde | Indazole | 1-Me, 4-NO₂, 3-CHO | C₁₀H₈N₃O₃ | 218.19 |
| 1H-Indole-4-carbaldehyde | Indole | 4-CHO | C₉H₇NO | 145.16 |
| 2-Methyl-1H-indole-3-carbaldehyde | Indole | 2-Me, 3-CHO | C₁₀H₉NO | 159.19 |
| 5-Methyl-1H-indole-3-carbaldehyde | Indole | 5-Me, 3-CHO | C₁₀H₉NO | 159.19 |
Structural Insights
- Core Differences : The indazole core (two adjacent nitrogens) enhances electron-deficient character compared to indoles, influencing reactivity in electrophilic substitution and coordination chemistry.
- Substituent Effects : The nitro group at the 4-position in the target compound increases polarity and decreases LogP (predicted ~1.5) relative to methyl-substituted indoles (LogP ~2.0–2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
